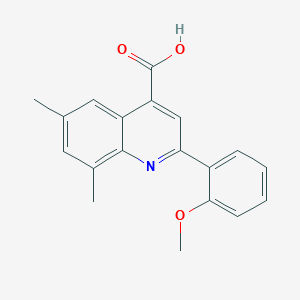

2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

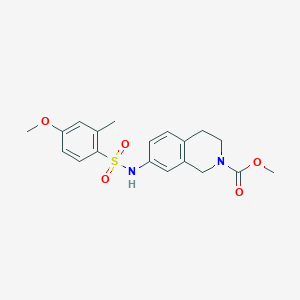

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a methoxyphenyl group and a carboxylic acid group attached to it. The methoxyphenyl group consists of a phenyl ring (a ring of 6 carbon atoms) with a methoxy group (-O-CH3) attached. The carboxylic acid group (-COOH) is a common functional group in organic chemistry .

Molecular Structure Analysis

The molecular structure would be based on the quinoline backbone, with the methoxyphenyl and carboxylic acid groups attached at the 2 and 4 positions, respectively. The 6 and 8 positions on the quinoline ring are mentioned as being dimethylated, meaning they each have a methyl group (-CH3) attached .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the functional groups it contains. For example, the presence of the carboxylic acid group would likely make this compound acidic. The aromatic rings could contribute to its stability and potentially its color .Scientific Research Applications

Pharmaceutical Research and Drug Development

2-Methoxyphenylacetic acid serves as a valuable pharmaceutical intermediate . Researchers explore its potential in synthesizing novel drugs due to its structural features. By modifying its functional groups, scientists can create derivatives with specific pharmacological activities. These derivatives may target receptors, enzymes, or other biological pathways, contributing to drug discovery and development .

Protecting Group in Organic Synthesis

The chemoselective nature of 2-methoxyphenyl isocyanate makes it an excellent choice as a protecting group for amines. When attached to an amine, it shields the amino functionality during synthetic steps. Afterward, a straightforward deprotection step regenerates the free amine. This stability under acidic, alkaline, and aqueous conditions enhances its utility in organic synthesis .

Boron Reagent in Suzuki–Miyaura Coupling

2-Methoxyphenylboronic acid, derived from 2-methoxyphenylacetic acid, plays a crucial role in Suzuki–Miyaura cross-coupling reactions . In this organic transformation, boron-containing compounds (such as boronic acids) react with halides (e.g., aryl or vinyl halides) catalyzed by palladium complexes. The resulting products are valuable intermediates for pharmaceuticals, agrochemicals, and materials science .

Investigating Boron Function in Plants

Researchers use 2-methoxyphenylboronic acid to study the role of boron in plant physiology. By introducing this compound into plant systems, they explore its effects on growth, metabolism, and stress responses. Understanding boron’s impact on plants contributes to sustainable agriculture and crop improvement .

Future Directions

properties

IUPAC Name |

2-(2-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-11-8-12(2)18-14(9-11)15(19(21)22)10-16(20-18)13-6-4-5-7-17(13)23-3/h4-10H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTPXWAVHYEQRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3020791.png)

![N-[1-(3-Cyanophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide](/img/structure/B3020792.png)

![(3-(Pyridin-3-yloxy)azetidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3020800.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(4-nitrophenoxy)formamide](/img/structure/B3020801.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3020802.png)

![N-(5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3020809.png)

![Methyl (E)-4-[4-(3-benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3020812.png)